![molecular formula C11H6Br2N2O B12917778 Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo- CAS No. 62472-01-9](/img/structure/B12917778.png)
Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dibromoimidazo[2,1-a]isoquinolin-2(3H)-one is a heterocyclic compound that features a fused imidazo-isoquinoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dibromoimidazo[2,1-a]isoquinolin-2(3H)-one can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of isoquinoline N-oxides with azaoxyallyl cations. This reaction is typically carried out in the presence of sodium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 3,3-dibromoimidazo[2,1-a]isoquinolin-2(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dibromoimidazo[2,1-a]isoquinolin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Sodium Carbonate: Used in cycloaddition reactions to facilitate the formation of the desired product.
Cesium Carbonate: Can be used to produce different products under varying conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating isoquinoline N-oxides with α-halohydroxamates in the presence of sodium carbonate yields 1,11b-dihydro-[1,2,4]oxadiazino[3,2-a]isoquinolin-2(3H)-ones .
Aplicaciones Científicas De Investigación
3,3-Dibromoimidazo[2,1-a]isoquinolin-2(3H)-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,3-dibromoimidazo[2,1-a]isoquinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or activating specific pathways. detailed studies on its exact mechanism of action are still ongoing .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazoloisoquinoline Compounds: These compounds share a similar fused ring structure and have been studied for their fluorescence properties.
Isoquinolin-1-yl Carbamates: These compounds are synthesized using similar methods and have applications in various fields.
Uniqueness
3,3-Dibromoimidazo[2,1-a]isoquinolin-2(3H)-one is unique due to its specific bromine substitutions, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds .
Propiedades
Número CAS |
62472-01-9 |
|---|---|
Fórmula molecular |
C11H6Br2N2O |
Peso molecular |
341.99 g/mol |
Nombre IUPAC |
3,3-dibromoimidazo[2,1-a]isoquinolin-2-one |
InChI |
InChI=1S/C11H6Br2N2O/c12-11(13)10(16)14-9-8-4-2-1-3-7(8)5-6-15(9)11/h1-6H |
Clave InChI |
QQKRDHXCCPORBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN3C2=NC(=O)C3(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


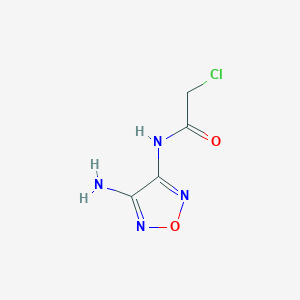
![3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12917701.png)
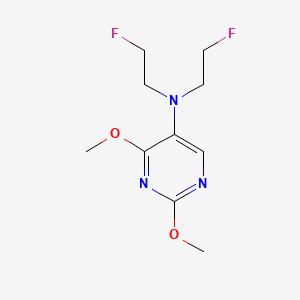

![2-(4-Methoxyphenyl)-1-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12917721.png)

![3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917731.png)
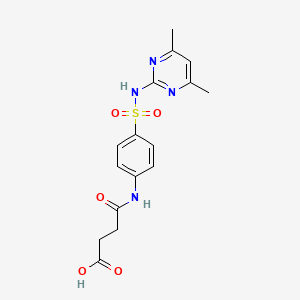
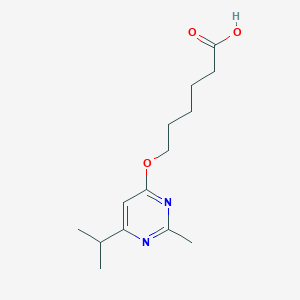
![5-Amino-3-benzyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12917748.png)
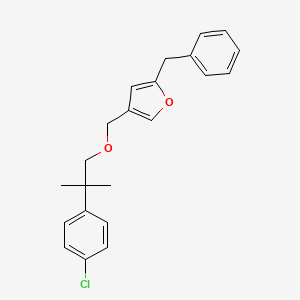
![N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12917765.png)


